![molecular formula C9H9F3S B13578276 2-[3-(Trifluoromethyl)phenyl]ethanethiol](/img/structure/B13578276.png)
2-[3-(Trifluoromethyl)phenyl]ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol is an organosulfur compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethane-1-thiol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of aromatic compounds using trifluoromethyl radicals generated from reagents such as CF₃SO₂Cl under photoredox catalysis . The reaction conditions often involve the use of visible light and photoredox catalysts like [Ru(bpy)₃]²⁺ or Ir(ppy)₃ .
Industrial Production Methods
Industrial production of 2-[3-(trifluoromethyl)phenyl]ethane-1-thiol may involve large-scale photoredox catalysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of robust and scalable catalysts, along with optimized reaction conditions, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Substituted aromatic compounds with modified functional groups.
Scientific Research Applications
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]ethane-1-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to hydrophobic pockets in target molecules .
Comparison with Similar Compounds
Similar Compounds
2-[3-(trifluoromethyl)phenyl]ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-[3-(trifluoromethyl)phenyl]ethanamine: Contains an amine group instead of a thiol group.
2-[3-(trifluoromethyl)phenyl]ethanoic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness
2-[3-(trifluoromethyl)phenyl]ethane-1-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C9H9F3S |
|---|---|
Molecular Weight |
206.23 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)phenyl]ethanethiol |
InChI |
InChI=1S/C9H9F3S/c10-9(11,12)8-3-1-2-7(6-8)4-5-13/h1-3,6,13H,4-5H2 |
InChI Key |
VDMMETQVBNGXGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


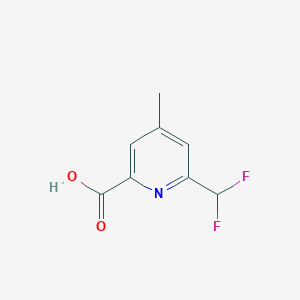
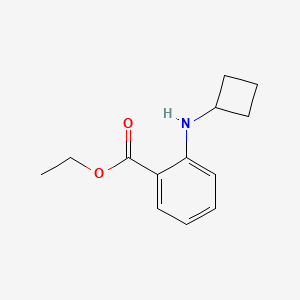



![2',5'-Bis(azidomethyl)-4'-(4-carboxyphenyl)-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B13578234.png)
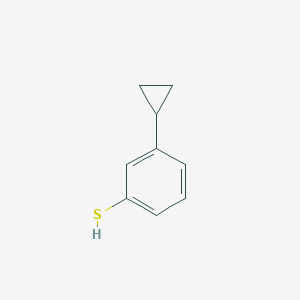
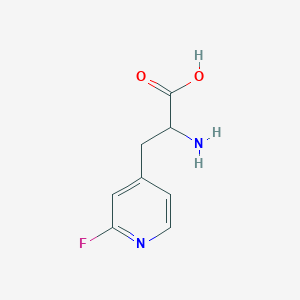
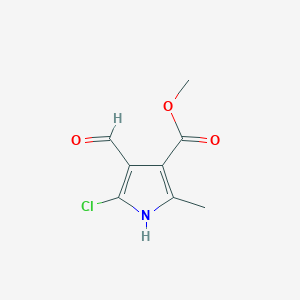
![2-Azaspiro[4.4]non-7-enehydrochloride](/img/structure/B13578257.png)


![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13578271.png)

